N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
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Overview
Description
N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a complex organic compound belonging to the class of quinoline derivatives.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with similar biological activities but less specificity.
Quinazoline: Another nitrogen-containing heterocycle with distinct pharmacological properties.
Quinoxaline: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C19H18N2O/c1-22-14-11-9-13(10-12-14)20-19-15-5-2-3-7-17(15)21-18-8-4-6-16(18)19/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21) |
InChI Key |
SZXONIJERUCDDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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